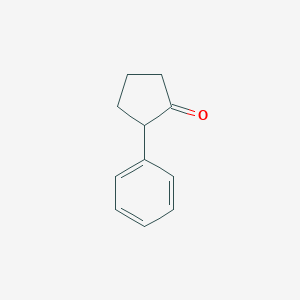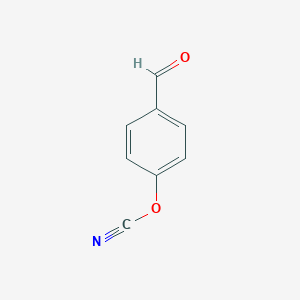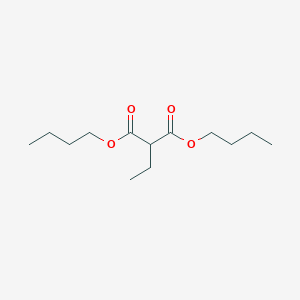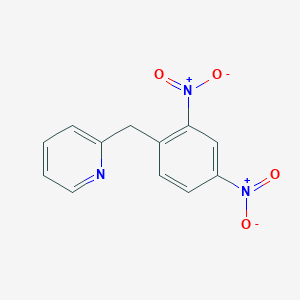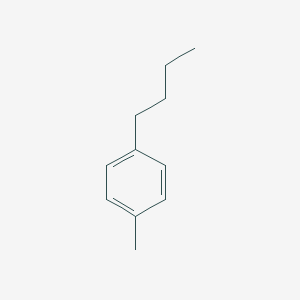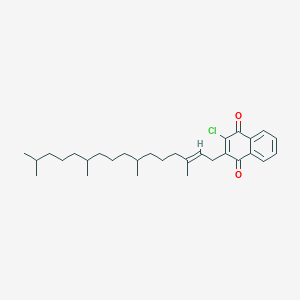
1,4-Naphthalenedione, 2-chloro-3-(3,7,11,15-tetramethyl-2-hexadecenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-chloro-3-(3,7,11,15-tetramethyl-2-hexadecenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as plumbagin, and it is a natural product found in various plant species, including Plumbago zeylanica, Drosera capensis, and Nepenthes khasiana. Plumbagin has been studied extensively due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Mécanisme D'action
The mechanism of action of plumbagin is complex and involves multiple pathways. In cancer cells, plumbagin induces apoptosis by activating various signaling pathways, including the p53 and MAPK pathways. Plumbagin also inhibits various enzymes involved in cancer cell proliferation and survival, including topoisomerase II and NF-κB. In addition, plumbagin has been shown to induce oxidative stress in cancer cells, leading to cell death. Plumbagin's antimicrobial properties are due to its ability to disrupt bacterial cell membranes and inhibit various enzymes involved in bacterial metabolism. Plumbagin's anti-inflammatory and antioxidant properties are due to its ability to inhibit various pro-inflammatory cytokines and reactive oxygen species.
Effets Biochimiques Et Physiologiques
Plumbagin has various biochemical and physiological effects on the body. In cancer cells, plumbagin induces apoptosis and inhibits tumor growth and metastasis. Plumbagin's antimicrobial properties help to fight bacterial, fungal, and viral infections. Plumbagin's anti-inflammatory and antioxidant properties may have potential applications in the treatment of various diseases, including Alzheimer's disease and diabetes. However, plumbagin also has some limitations for lab experiments, including its low solubility in water and potential toxicity at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
Plumbagin has several advantages for lab experiments, including its diverse biological activities, relatively low cost, and availability from natural sources. However, plumbagin also has some limitations for lab experiments, including its low solubility in water, potential toxicity at high doses, and potential interactions with other chemicals in the lab.
Orientations Futures
There are several future directions for research on plumbagin, including the development of new synthesis methods to improve yield and purity, the investigation of plumbagin's potential applications in the treatment of Alzheimer's disease and diabetes, and the development of new formulations of plumbagin for improved solubility and bioavailability. Additionally, further research is needed to investigate the potential interactions between plumbagin and other chemicals in the lab and to determine the optimal doses for various applications.
Méthodes De Synthèse
The synthesis of plumbagin can be achieved through various methods, including isolation from natural sources, chemical synthesis, and biotransformation. The isolation of plumbagin from natural sources involves the extraction of the compound from plants that contain it. Chemical synthesis of plumbagin involves the reaction of 1,4-naphthoquinone with various reagents, including chloroacetyl chloride and hexadecene. Biotransformation of plumbagin involves the use of microorganisms to convert precursor compounds into plumbagin.
Applications De Recherche Scientifique
Plumbagin has been extensively studied in scientific research due to its diverse biological activities. In cancer research, plumbagin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. Plumbagin has also been shown to inhibit tumor growth and metastasis in animal models. In addition, plumbagin has been studied for its antimicrobial properties, including its ability to inhibit the growth of various bacteria, fungi, and viruses. Plumbagin has also been studied for its anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases, including Alzheimer's disease and diabetes.
Propriétés
Numéro CAS |
1258-63-5 |
|---|---|
Nom du produit |
1,4-Naphthalenedione, 2-chloro-3-(3,7,11,15-tetramethyl-2-hexadecenyl)- |
Formule moléculaire |
C30H43ClO2 |
Poids moléculaire |
471.1 g/mol |
Nom IUPAC |
2-chloro-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C30H43ClO2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)19-20-27-28(31)30(33)26-18-7-6-17-25(26)29(27)32/h6-7,17-19,21-23H,8-16,20H2,1-5H3/b24-19+ |
Clé InChI |
BFMNXKXZDPXHIG-LYBHJNIJSA-N |
SMILES isomérique |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)/C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C |
Synonymes |
2-chlorophylloquinone 2-chlorovitamin K1 chloro-K chloro-K, (R-(R*,R*)-(E))-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



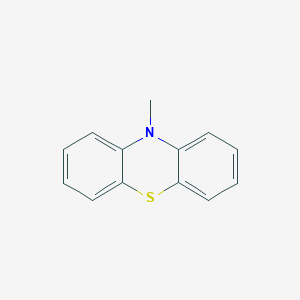
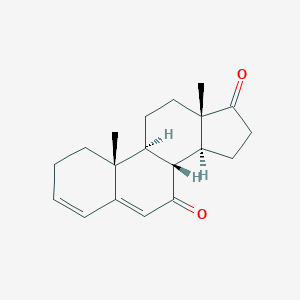
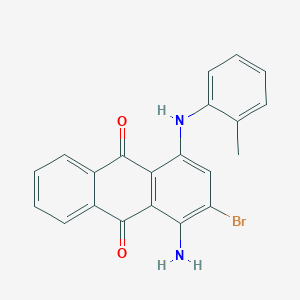
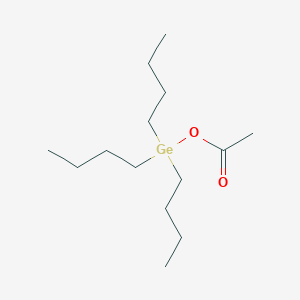
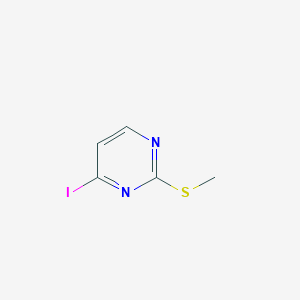
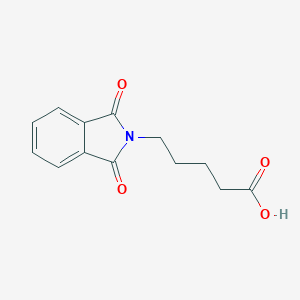
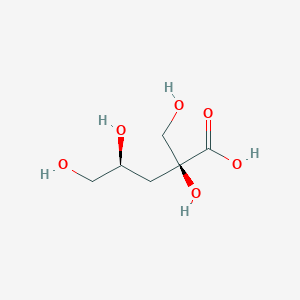
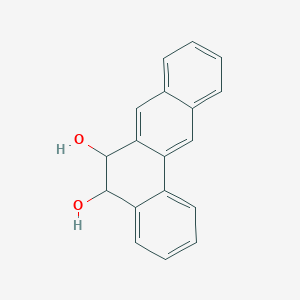
![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
